Pentaethylene glycol monododecyl ether (CAS 3055-95-6), also known as C12E5 or Laureth-5, is a nonionic surfactant widely used as an emulsifier, wetting agent, and solubilizer. Its structure, featuring a 12-carbon hydrophobic tail (dodecyl) and a hydrophilic head of five ethylene glycol units, provides balanced properties suitable for both industrial formulations and biochemical research. This specific molecular geometry dictates its performance in reducing surface tension, forming micelles at a low critical micelle concentration (CMC), and its temperature-dependent phase behavior, which are key procurement considerations for applications ranging from cosmetics to membrane protein studies.
Substituting Pentaethylene glycol monododecyl ether (C12E5) with close analogs like C12E4 or C12E6 based on nominal chemical similarity can lead to process failure or inconsistent results. The number of ethylene oxide (EO) units directly controls the hydrophilic-lipophilic balance (HLB) and, critically, the cloud point—the temperature at which the surfactant phases out of aqueous solution. An increase in EO content raises the cloud point and water solubility. Therefore, a formulation optimized for the specific cloud point and micellar properties of C12E5 will exhibit undesirable phase separation or altered performance at its operating temperature if a different C12En analog is used. This makes precise selection of the ethoxylate chain length essential for thermal stability and application-specific performance.
Pentaethylene glycol monododecyl ether (C12E5) exhibits a distinct cloud point, the temperature for phase separation, that is highly sensitive to the length of its ethylene glycol chain. While specific values depend on concentration and additives, the cloud point of C12En surfactants systematically increases with the number of ethylene oxide (EO) units. For example, the cloud point for the C12 series increases from C12E4 (low temperature) through C12E5 to C12E6 (53.5 °C for a 1% solution). This positions C12E5 in a moderate temperature range, making it distinct from lower-EO analogs that phase separate near room temperature and higher-EO analogs that remain soluble at elevated temperatures.
| Evidence Dimension | Cloud Point (1% Aqueous Solution) |
| Target Compound Data | Intermediate between C12E4 and C12E6 |
| Comparator Or Baseline | C12E6: 53.5 °C |
| Quantified Difference | Systematically lower than C12E6 and higher than C12E4, allowing for temperature-tuned applications. |
| Conditions | 1% aqueous solution of surfactant. Cloud point increases with ethylene oxide chain length. |
This specific cloud point allows for the design of formulations that require phase separation or maximum activity at a predictable, moderate operating temperature, a property not available with its nearest neighbors.
Pentaethylene glycol monododecyl ether (C12E5) demonstrates high efficiency, forming micelles at a very low concentration. Its critical micelle concentration (CMC) is approximately 0.06-0.07 mM (6-7 x 10⁻⁵ M) in water at 25 °C. This is lower than the CMC of its longer-chain analog, C12E8 (octaethylene glycol monododecyl ether), which has a CMC of 0.08 mM. A lower CMC indicates that less C12E5 is required to saturate surfaces and begin forming micelles, which is a key parameter for both performance and cost-effectiveness in applications.
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25 °C |
| Target Compound Data | ~0.065 mM |
| Comparator Or Baseline | C12E8: 0.08 mM |
| Quantified Difference | C12E5 has a ~19% lower CMC than C12E8, indicating higher efficiency. |
| Conditions | Aqueous solution at 25 °C. |
A lower CMC translates to reduced material consumption and cost to achieve the desired surfactant effect, such as solubilization or emulsification.
The size of micelles, dictated by the aggregation number (Nagg), is a critical factor for solubilizing guest molecules. For C12E5, the aggregation number is dependent on micelle shape but has been calculated to be approximately 56 for spherical micelles and can range from 65 to 100 for cylindrical micelles. This property is directly influenced by the ethylene oxide chain length. Shorter chains (like in C12E4) would form smaller, more hydrophobic micelles, while longer chains (like in C12E8) form larger, more hydrated micelles. The intermediate aggregation number of C12E5 provides a specific micellar size and core environment, making it suitable for encapsulating molecules that are too large for smaller micelles but do not require the highly hydrated environment of larger ones.
| Evidence Dimension | Micelle Aggregation Number (Nagg) |
| Target Compound Data | ~56 (spherical) to 100 (cylindrical) |
| Comparator Or Baseline | General Trend: Nagg increases with ethylene oxide chain length in the C12En series. |
| Quantified Difference | Provides a specific, intermediate micelle size compared to shorter (e.g., C12E4) and longer (e.g., C12E8) chain analogs. |
| Conditions | Aqueous solution. The exact number depends on temperature, concentration, and resulting micelle geometry (spherical vs. cylindrical). |
Selectively procuring C12E5 is justified when an application requires a specific micelle size to optimally solubilize, stabilize, or deliver a target compound or protein.
The well-defined, moderate cloud point of C12E5 makes it a strategic choice for smart fluids, cleaning formulations, or extraction systems where performance is maximized near the cloud point or where phase separation is needed to release a component or simplify separation post-process. Unlike analogs with lower or higher cloud points, C12E5 allows this behavior to be tuned within a common industrial and laboratory temperature range.
Due to its low critical micelle concentration (CMC), C12E5 is an economical and effective choice for applications requiring micellar solubilization, such as in drug transporter assays or the formulation of poorly water-soluble active ingredients. Its efficiency means less surfactant is needed to achieve the desired effect compared to analogs with higher CMCs, minimizing potential interference from excess monomers.
The specific geometry and intermediate hydrophilic-lipophilic balance of C12E5 facilitate the formation of stable microemulsions and multilamellar vesicles under shear. This is valuable in creating structured delivery systems for cosmetics, pharmaceuticals, or in materials science where the specific curvature and domain size, governed by the surfactant's properties, are critical for performance.
In biochemistry, the choice of detergent is critical for extracting membrane proteins while preserving their structure and function. The specific ethylene glycol chain length of C12E5 provides a distinct micellar environment (size, hydration) that can be more effective for stabilizing certain proteins than shorter (e.g., C12E4) or longer (e.g., C12E8) chain detergents, justifying its selection after screening for optimal protein stability and activity.
Corrosive;Irritant